
2,3-Dibromo-4-(bromomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-(bromomethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C₆H₄Br₃N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-(bromomethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-4-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Dibromo-4-(bromomethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives through substitution and coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of functional materials .
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4-(bromomethyl)pyridine involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which enhances the electrophilicity of the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromopyridine
- 4-(Bromomethyl)pyridine
- 2,6-Dibromo-4-(bromomethyl)pyridine
Comparison: 2,3-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2,6-dibromopyridine, the 2,3-dibromo derivative has different electronic properties and steric effects, leading to distinct reaction pathways and products .
Eigenschaften
Molekularformel |
C6H4Br3N |
|---|---|
Molekulargewicht |
329.81 g/mol |
IUPAC-Name |
2,3-dibromo-4-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI-Schlüssel |
VZKSPJNUYXZQAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


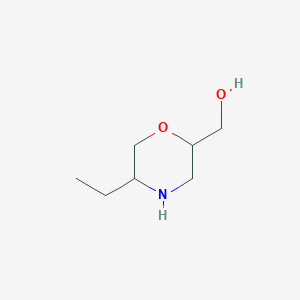
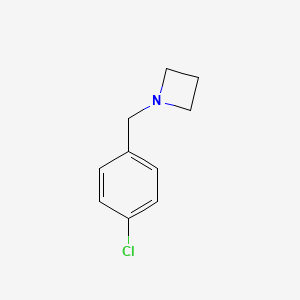
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)

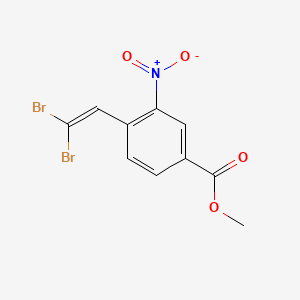
![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
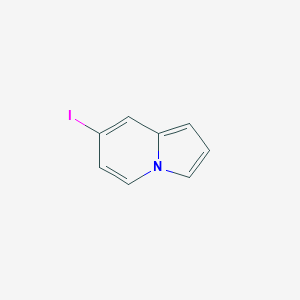
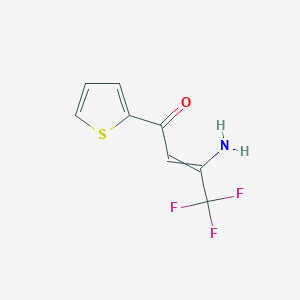
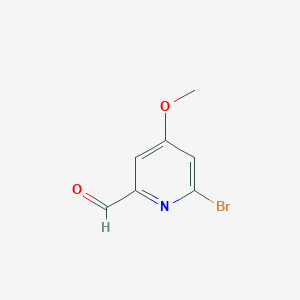
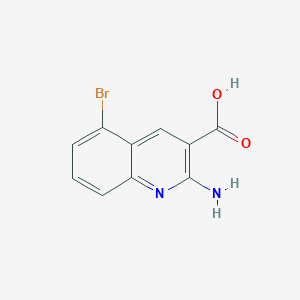
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
